Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is an organic compound with the molecular formula C9H6INO2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate typically involves the iodination of a thienopyridine precursor. One common method involves the reaction of a thienopyridine derivative with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thienopyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Require palladium catalysts and ligands, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is not well-documented. its derivatives, particularly those used as kinase inhibitors, typically function by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
Uniqueness
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization through substitution and coupling reactions. This property distinguishes it from other thienopyridine derivatives that may lack such reactive sites .
Properties
Molecular Formula |
C9H6INO2S |
---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6INO2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,1H3 |
InChI Key |
XFGQGROHJWJCMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)I |
Origin of Product |
United States |
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